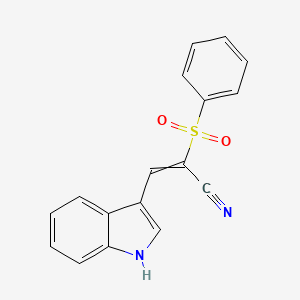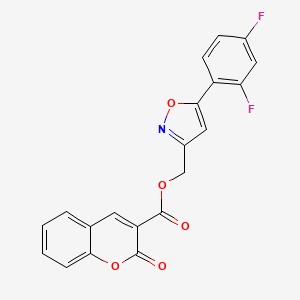![molecular formula C25H23NO4 B2798164 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid CAS No. 1566943-70-1](/img/structure/B2798164.png)
3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid . The compound is a solid at 20°C and should be stored at 0-10°C .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminobutyric acid moiety . The Fmoc group is a common protecting group used in peptide synthesis, and aminobutyric acid is a four-carbon amino acid. The exact 3D conformation of the molecule would depend on the environmental conditions and the presence of any chiral centers in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 g/mol . The compound should be stored at 0-10°C and heat should be avoided .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been a focus in chemical synthesis, particularly in the context of creating non-proteinogenic amino acids and derivatives. For example, Adamczyk and Reddy (2001) discussed the synthesis of a derivative from a similar non-proteinogenic amino acid, highlighting its potential in chemical research (Adamczyk & Reddy, 2001).
Biomedical Applications
In the field of biomedical research, there is a growing interest in fluorenylmethoxycarbonyl (Fmoc) amino acids, which includes compounds like the one . Bojarska et al. (2020) explored its role in developing novel hydrogelators, biomaterials, and therapeutics, emphasizing the importance of understanding its structural and supramolecular features for such applications (Bojarska et al., 2020).
Material Science and Nanotechnology
The self-assembly properties of certain Fmoc amino acids, including variants of this compound, have been studied for their potential applications in material science and nanotechnology. Kshtriya, Koshti, and Gour (2021) reported the controlled morphological changes in self-assembled structures formed by these compounds, under varying concentration and temperature conditions (Kshtriya, Koshti, & Gour, 2021).
Advanced Functional Materials
Ali et al. (2012) used a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application suggests the potential of similar fluorenylmethoxycarbonyl compounds in the development of advanced materials and devices (Ali et al., 2012).
Solid Phase Peptide Synthesis
The use of 9-fluorenylmethoxycarbonyl amino acids, including the compound , has been fundamental in solid phase peptide synthesis. Fields and Noble (2009) discussed how this methodology has evolved over the years, enabling the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Mécanisme D'action
Target of Action
It is known that this compound is an aspartic acid derivative , which suggests that it may interact with proteins or enzymes that recognize or are modulated by aspartic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For instance, the compound is stable at room temperature .
Propriétés
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(14-24(27)28)17-10-12-18(13-11-17)26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKBTRFVINCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)



![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)
![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)
![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)

